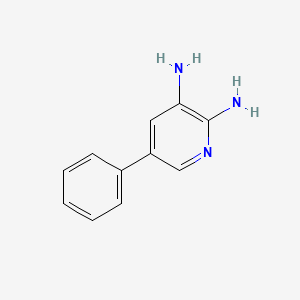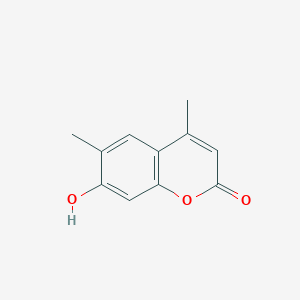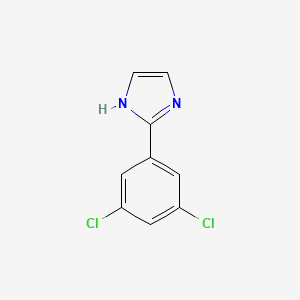
1-tert-butyl-2-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-2-methoxy-3-methylbenzene: is an organic compound with a complex structure It consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-2-methoxy-3-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and methyl groups can be introduced through subsequent reactions involving methanol and methyl halides under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-tert-butyl-2-methoxy-3-methylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the substituents, using reagents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the production of more complex aromatic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, given its unique structural features that may interact with biological targets .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals, including fragrances and polymers .
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-methoxy-3-methylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy group can participate in hydrogen bonding, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
- Benzene, 1-(1,1-dimethylethyl)-4-methoxy-
- Benzene, 1-(1,1-dimethylethyl)-3-methyl-
Uniqueness: 1-tert-butyl-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
60772-80-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-tert-butyl-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C12H18O/c1-9-7-6-8-10(11(9)13-5)12(2,3)4/h6-8H,1-5H3 |
InChI Key |
XLPWABAEWSNQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8758290.png)


![3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B8758317.png)

![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]thiomorpholine](/img/structure/B8758333.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)



